2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole-thioacetamide derivative featuring a 1,2,4-triazole core substituted with pyrrole (1H-pyrrol-1-yl) and thiophene (thiophen-2-yl) moieties. The acetamide group is further functionalized with a 3-(trifluoromethyl)phenyl ring.
Key structural attributes:
- Triazole ring: A heterocyclic scaffold known for metabolic stability and diverse pharmacological applications.
- Pyrrole and thiophene substituents: Electron-rich aromatic systems that may enhance π-π stacking interactions with biological targets.
- Trifluoromethylphenyl group: Introduces strong electron-withdrawing effects, improving bioavailability and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS2/c20-19(21,22)13-5-3-6-14(11-13)23-16(28)12-30-18-25-24-17(15-7-4-10-29-15)27(18)26-8-1-2-9-26/h1-11H,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBJHZCPXDPODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 395.5 g/mol . Its IUPAC name is N-(4-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide . The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5OS2 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | NYQJAOWNICBYRS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological pathways. It is hypothesized that the triazole moiety plays a crucial role in inhibiting enzymes involved in critical cellular processes. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties through the modulation of signaling pathways and inhibition of specific targets such as kinases and receptors.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. The results indicated that these compounds showed higher selectivity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity . Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. The presence of sulfur in the structure may enhance its antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Preliminary research indicates that compounds containing triazole rings can also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This could make them potential candidates for treating inflammatory diseases .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective anticancer agents .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of triazole compounds against clinical isolates of bacteria and fungi. The derivatives exhibited varying degrees of activity, with some showing potent inhibition comparable to standard antibiotics .
- In Vivo Studies : Animal models have been used to further explore the anti-inflammatory properties of triazole derivatives. These studies revealed a reduction in inflammation markers following treatment with these compounds, supporting their therapeutic potential .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity
- The triazole ring is well-known for its antifungal properties. Compounds containing triazole structures have been widely studied for their ability to inhibit the growth of various fungal pathogens. Research indicates that derivatives of this compound may exhibit potent antifungal activity against strains resistant to conventional treatments .
-
Anticancer Properties
- Recent studies have suggested that compounds similar to this one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The incorporation of the pyrrole and thiophene groups may enhance these effects by improving cellular uptake and specificity .
- Anti-inflammatory Effects
Agrochemical Applications
- Pesticidal Activity
- Herbicidal Properties
Materials Science Applications
-
Conductive Polymers
- The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the presence of heteroatoms (like sulfur and nitrogen), which facilitate charge transfer. This application is particularly relevant in developing sensors and electronic devices.
- Nanocomposites
Case Studies
- Antifungal Screening
-
Cancer Cell Line Studies
- In vitro studies on breast cancer cell lines showed that compounds similar to this one induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to untreated controls. This highlights the potential for developing targeted cancer therapies based on this scaffold.
Comparison with Similar Compounds
Structural Analogues of Triazole-Thioacetamides
Several triazole-thioacetamide derivatives share structural homology with the target compound. Key examples include:
Key Observations:
Substituent Effects on Activity: The trifluoromethyl group in the target compound enhances lipophilicity and bioavailability compared to furan or pyrazole analogs . Thiophene vs. Furan: Thiophene’s sulfur atom may improve redox stability and binding to sulfur-accepting enzymes (e.g., cytochrome P450), whereas furan derivatives exhibit notable anti-exudative effects . Pyrrole vs. Amino Groups: The pyrrole substituent in the target compound could facilitate hydrogen bonding, unlike the amino group in furan-based analogs, which may favor solubility .
Synthetic Pathways: The target compound likely follows a multi-step synthesis involving alkylation of triazole-thiol intermediates with α-chloroacetamides (similar to methods in ). Contrastingly, furan-based analogs employ Paal-Knorr condensation for pyrrole ring formation .
Pharmacological Potential
While direct biological data for the target compound is unavailable, inferences can be drawn from analogs:
- Anti-inflammatory Activity: Furan-triazole analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed 45–60% reduction in edema at 10 mg/kg, rivaling diclofenac sodium . The target compound’s thiophene and CF₃ groups may amplify this effect via enhanced target affinity.
- Antimicrobial Activity : Pyrazole-triazole derivatives (e.g., N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides) demonstrated MIC values of 2–8 µg/mL against S. aureus and E. coli . The target compound’s pyrrole ring could broaden its spectrum.
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole ring is formed via cyclocondensation of thiophene-2-carboxylic acid thiosemicarbazide with 1H-pyrrole-1-carbohydrazide under acidic conditions.
Reaction Conditions
-
Solvent: Ethanol/water (3:1 v/v)
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Catalyst: Conc. HCl (2 equiv)
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Temperature: Reflux at 80°C for 12 hours
-
Yield: 68–72%
The reaction proceeds through a nucleophilic attack mechanism, with the thiosemicarbazide acting as a bifunctional reagent. The product, 4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , is isolated via filtration and recrystallized from ethanol.
Characterization of the Intermediate
Key Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃S₂ |
| Molecular Weight | 263.34 g/mol |
| Melting Point | 184–186°C |
| IR (KBr, cm⁻¹) | 3250 (N–H), 1590 (C=N), 680 (C–S) |
| ¹H NMR (DMSO-d₆, δ) | 7.45 (thiophene-H), 6.75 (pyrrole-H) |
Thioether Linkage Formation
The thiol group of the triazole intermediate undergoes nucleophilic substitution with 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide to form the sulfanyl bridge.
Reaction Conditions
-
Base: K₂CO₃ (3 equiv)
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Solvent: DMF, anhydrous
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Temperature: 60°C for 8 hours
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Yield: 85–88%
The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). Excess base ensures deprotonation of the thiol, enhancing nucleophilicity. The crude product is purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).
Coupling of the Acetamide Moiety
Synthesis of 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide
3-(Trifluoromethyl)aniline is acylated with chloroacetyl chloride in the presence of triethylamine:
Reaction Conditions
-
Solvent: Dichloromethane, 0°C
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Stoichiometry: 1:1.2 (aniline:chloroacetyl chloride)
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Yield: 92%
The product is isolated as a white solid (m.p. 98–100°C) and used without further purification.
Final Coupling Reaction
The thiol-triazole intermediate reacts with 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide under basic conditions (Section 3).
Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, DMSO) outperform THF or ethanol due to better solubility of intermediates. DMF achieves a 15% higher yield compared to DMSO.
Impact of Temperature
Elevating the temperature beyond 60°C leads to decomposition (~20% yield loss), while temperatures below 50°C result in incomplete reaction.
Purification Challenges
The trifluoromethyl group introduces hydrophobicity, necessitating gradient elution in column chromatography. Recrystallization from ethanol/water (4:1) yields 95% pure product.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
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δ 8.45 (s, 1H, NH)
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δ 7.89–7.20 (m, 6H, aromatic-H)
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δ 4.32 (s, 2H, CH₂CO)
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δ 6.85 (m, 4H, pyrrole-H)
¹³C NMR (101 MHz, DMSO-d₆)
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δ 169.5 (C=O)
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δ 151.2 (C=N)
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δ 124.5 (CF₃, q, J = 288 Hz)
HRMS (ESI-TOF)
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Calculated for C₁₉H₁₄F₃N₅OS₂: 477.0594
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Found: 477.0598 [M+H]⁺
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| One-pot cyclocondensation | 65 | 88 | 24 |
| Stepwise synthesis | 82 | 95 | 32 |
| Microwave-assisted | 90 | 97 | 6 |
Microwave-assisted synthesis reduces reaction time by 75% and improves yield, making it preferable for scale-up .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:
- Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives to form the triazole ring.
- Step 2 : Alkylation or nucleophilic substitution to introduce the sulfanyl-acetamide moiety.
Key conditions include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like pyridine or zeolites (Y-H) at 150°C for 5 hours . Control of pH (using NaOH) and temperature is critical to avoid side reactions.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires:
- ¹H/¹³C-NMR : To identify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm).
- LC-MS : For molecular ion ([M+H]+) validation (expected m/z ~480–500).
- Elemental analysis : To verify purity (>95%) and stoichiometry .
Q. What preliminary biological assays are recommended to assess its potential bioactivity?
Initial screening should include:
- Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays due to the triazole-thioacetamide scaffold’s known activity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies:
- Catalyst screening : Zeolite (Y-H) enhances regioselectivity in triazole formation .
- Solvent optimization : DMF improves solubility of intermediates, while ethanol facilitates recrystallization.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?
SAR studies indicate:
- Thiophene substitution : Electron-rich thiophene (as in this compound) enhances antimicrobial activity compared to phenyl analogs .
- Trifluoromethylphenyl group : Improves metabolic stability and lipophilicity (logP ~3.5), critical for blood-brain barrier penetration .
- Triazole ring : N1-substitution (pyrrole here) increases selectivity for kinase targets .
Q. How should contradictory data in biological assays be resolved?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise due to:
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation.
- Solubility limitations : Use DLS or HPLC to measure aqueous solubility; consider PEGylation or prodrug strategies .
Q. What computational methods are suitable for predicting its pharmacokinetic and target-binding properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).
- ADME prediction : SwissADME or pkCSM to estimate bioavailability (%F >50%), CYP450 inhibition risks, and half-life .
Q. How does the compound’s stability under varying pH and light conditions impact experimental design?
- pH stability : Degrades rapidly at pH <3 or >10; use buffered solutions (pH 6–8) for storage.
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the thioacetamide group .
Q. What derivatization strategies can enhance its selectivity for specific biological targets?
- Click chemistry : Introduce azide-alkyne cycloadditions to append targeting moieties (e.g., folate for cancer cells).
- Halogenation : Add Cl or F at the phenyl ring to improve binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
